Physicochemical Profile Differentiation: Lipophilicity (LogP) and Polar Surface Area (PSA) Benchmarking Against Benzimidazole-Oxadiazole Comparators
The target compound exhibits a calculated LogP of 2.23 (chemsrc.com) and a topological polar surface area (PSA) of 116.69 Ų . These values fall within the established drug-like chemical space described by Lipinski's Rule of Five (LogP < 5, PSA < 140 Ų). In the context of benzimidazole-oxadiazole hybrids, small changes in the sulfanyl side chain can shift LogP values by over 0.5 units and alter PSA by >15 Ų, significantly impacting membrane permeability and oral bioavailability predictions . For example, the closely related analog 2-{[5-(1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 606117-10-6) has a higher molecular weight (289.31 g/mol) and different hydrogen-bonding capacity due to the amide group, which would alter its ADME profile compared to the nitrile-containing target compound . The nitrile group in the target compound provides a synthetic handle that the amide analog lacks, enabling divergent chemical transformations.
| Evidence Dimension | Predicted lipophilicity and polarity benchmarks for benzimidazole-oxadiazole sulfanyl derivatives |
|---|---|
| Target Compound Data | LogP = 2.23, PSA = 116.69 Ų, MW = 257.27 g/mol |
| Comparator Or Baseline | 2-{[5-(1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (MW 289.31), general benzimidazole-oxadiazole library compounds with LogP range 1.8–3.5 |
| Quantified Difference | ΔMW ≈ 32 g/mol (target vs. acetamide analog); nitrile vs. amide functional group provides synthetic and property differentiation |
| Conditions | Calculated physicochemical parameters from chemical databases and published structure-activity relationship (SAR) studies on benzimidazole-oxadiazole hybrids |
Why This Matters
For procurement, the target compound's specific LogP and PSA values, combined with its nitrile functionality, make it a distinct and non-substitutable building block for medicinal chemistry projects where precise control of lipophilicity and synthetic versatility are required.
